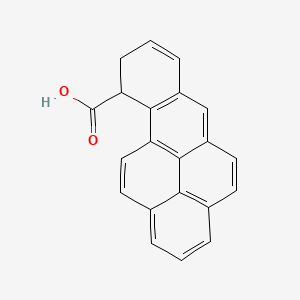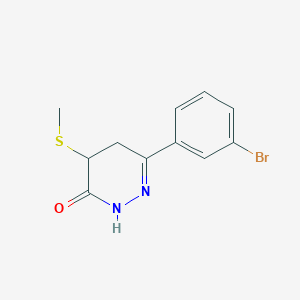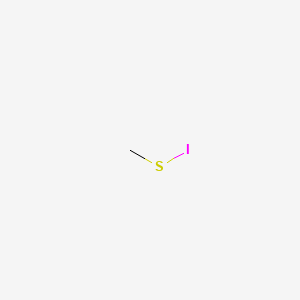
Methylsulfenyliodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylsulfenyliodide is an organosulfur compound with the molecular formula CH₃IS and a molecular weight of 174.004 g/mol . It is also known as methanesulfenyl iodide. This compound is characterized by the presence of a sulfur-iodine bond, which imparts unique chemical properties.
Métodos De Preparación
Methylsulfenyliodide can be synthesized through the reaction of methyl mercaptan (CH₃SH) with iodine (I₂). The reaction typically occurs under mild conditions and can be represented as follows: [ \text{CH}_3\text{SH} + \text{I}_2 \rightarrow \text{CH}_3\text{IS} + \text{HI} ] This method involves the direct iodination of methyl mercaptan, resulting in the formation of this compound and hydrogen iodide as a byproduct .
Análisis De Reacciones Químicas
Methylsulfenyliodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form methyl mercaptan.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Methylsulfenyliodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It can be used to study the effects of sulfur-iodine bonds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of methylsulfenyliodide involves its ability to form reactive intermediates, such as sulfenyl radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
Methylsulfenyliodide can be compared with other similar compounds, such as:
Methanesulfenyl chloride (CH₃SCl): Similar in structure but contains a chlorine atom instead of iodine.
Methanesulfenyl bromide (CH₃SBr): Contains a bromine atom instead of iodine.
Ethylsulfenyliodide (C₂H₅IS): Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can influence the compound’s chemical behavior and its applications .
Propiedades
Número CAS |
86381-89-7 |
|---|---|
Fórmula molecular |
CH3IS |
Peso molecular |
174.01 g/mol |
Nombre IUPAC |
methyl thiohypoiodite |
InChI |
InChI=1S/CH3IS/c1-3-2/h1H3 |
Clave InChI |
KMLSFWQTQIKPFQ-UHFFFAOYSA-N |
SMILES canónico |
CSI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
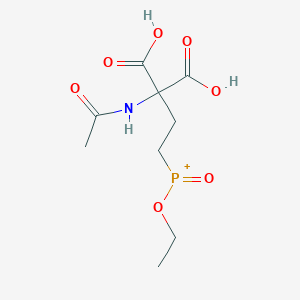
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
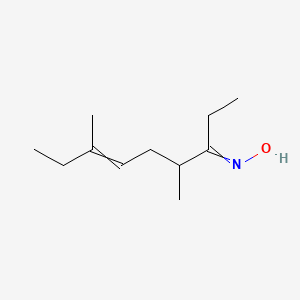
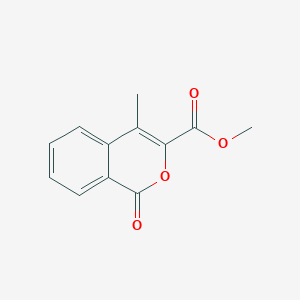
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)
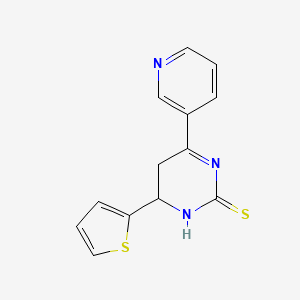
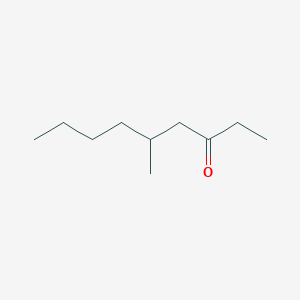
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
